molecular formula C4H8FI B1381324 1-Iodo-3-fluorobutane CAS No. 7411-33-8

1-Iodo-3-fluorobutane

Cat. No. B1381324
CAS RN: 7411-33-8
M. Wt: 202.01 g/mol
InChI Key: LQAQFPBLJGJZRQ-UHFFFAOYSA-N
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Description

1-Iodo-3-fluorobutane, also known as 1-iodo-3-fluoropropane, is an alkyl halide that is composed of a single carbon atom with a fluorine and iodine substituent. It is a colorless, volatile liquid with a melting point of -51°C and a boiling point of 28°C. It is insoluble in water but soluble in most organic solvents. 1-Iodo-3-fluorobutane is used in organic synthesis and in the synthesis of pharmaceuticals, polymers, and fluoropolymers.

Scientific Research Applications

Gelation Properties in Material Science

1-Iodo-3-fluorobutane: plays a significant role in the synthesis of 1,2,3-triazole derivatives which exhibit enhanced gelation abilities due to iodo substitution . These derivatives are crucial in creating organogels with distinct structural properties and responsiveness to specific stimuli, such as metal ions, which is valuable in material science for developing smart materials.

Organic Synthesis

In organic synthesis, 1-Iodo-3-fluorobutane is utilized for introducing iodine and fluorine atoms into organic molecules . This is particularly useful for constructing complex molecules in the synthesis of agrochemicals, dyes, and polymers, where the introduction of halogen atoms can significantly alter the chemical and physical properties of the compounds.

Pharmaceutical Research

1-Iodo-3-fluorobutane: serves as an intermediate in pharmaceutical research, particularly in the synthesis of various drugs. Its reactivity makes it a valuable reagent for introducing halogen atoms into bioactive molecules, which can lead to the development of new medicinal compounds with potential anti-cancer, anti-inflammatory, or anti-viral properties .

Materials Science

The compound’s unique properties are harnessed in materials science, especially in the development of fluorinated organic compounds used as dielectric materials in electronic devices . These materials are essential for enhancing the performance and efficiency of electronic components.

Environmental Studies

In environmental studies, 1-Iodo-3-fluorobutane can be studied for its physical properties and interactions with other chemicals, contributing to our understanding of haloalkanes’ behavior in the environment . This knowledge is crucial for assessing the environmental impact of halogenated compounds and developing safer industrial practices.

Biochemistry Applications

In biochemistry, 1-Iodo-3-fluorobutane could be explored for its potential in modifying peptides and proteins through halogenation . This modification can alter the biological activity of these biomolecules, leading to new insights into their function and potential therapeutic uses.

Mechanism of Action

Target of Action

1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .

Mode of Action

The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of 1-iodo-3-fluorobutane can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .

Biochemical Pathways

For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.

Pharmacokinetics

Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .

Result of Action

The molecular and cellular effects of 1-iodo-3-fluorobutane’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .

Action Environment

The action, efficacy, and stability of 1-iodo-3-fluorobutane can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .

properties

IUPAC Name

3-fluoro-1-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQFPBLJGJZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7411-33-8
Record name 3-fluoro-1-iodobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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